molecular formula C13H19NO2 B1389929 3-(3-Ethoxyphenoxy)piperidine CAS No. 946714-65-4

3-(3-Ethoxyphenoxy)piperidine

Cat. No. B1389929
CAS RN: 946714-65-4
M. Wt: 221.29 g/mol
InChI Key: PKJKVQXZRWUYRM-UHFFFAOYSA-N
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Description

“3-(3-Ethoxyphenoxy)piperidine” is a chemical compound with the molecular formula C13H19NO2 . It has a molecular weight of 221.3 . This compound is of interest in scientific research and industry due to its potential applications.


Synthesis Analysis

Piperidine derivatives, such as “this compound”, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H19NO2 . The InChI code for this compound is 1S/C13H19NO2/c1-2-15-11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage. It is fatal if swallowed and is suspected of damaging fertility or the unborn child .

Future Directions

Piperidine derivatives, including “3-(3-Ethoxyphenoxy)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

3-(3-Ethoxyphenoxy)piperidine is a piperidine derivative . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves their interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . The compounds regulate these pathways, leading to changes in the cancer cells .

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives are those involved in cancer cell survival and proliferation . By regulating key signaling pathways, these compounds can inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Pharmacokinetics

Piperidine derivatives are known to have bioavailability enhancing abilities . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact their bioavailability and therapeutic potential.

Result of Action

The result of the action of this compound, like other piperidine derivatives, is the inhibition of cancer cell survival and proliferation . By interacting with and regulating key signaling pathways, these compounds can induce cell cycle arrest and inhibit cell migration, leading to decreased survivability of cancer cells .

properties

IUPAC Name

3-(3-ethoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-15-11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJKVQXZRWUYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663045
Record name 3-(3-Ethoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946714-65-4
Record name 3-(3-Ethoxyphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Ethoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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